2-methoxy-N-methyl-5-sulfamoylbenzamide
Descripción
2-Methoxy-N-methyl-5-sulfamoylbenzamide is a sulfonamide derivative characterized by a benzene ring substituted with a methoxy group (-OCH₃) at position 2, a sulfamoyl group (-SO₂NH₂) at position 5, and an N-methylamide (-CONHCH₃) at position 1 (or adjacent, depending on numbering conventions). This compound shares structural motifs with diuretics and carbonic anhydrase inhibitors, where sulfamoyl groups are critical for binding to biological targets .
Propiedades
IUPAC Name |
2-methoxy-N-methyl-5-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-11-9(12)7-5-6(16(10,13)14)3-4-8(7)15-2/h3-5H,1-2H3,(H,11,12)(H2,10,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQKFBZMZZYOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-methyl-5-sulfamoylbenzamide typically involves the reaction of 2-methoxy-5-sulfamoylbenzoic acid with N-methylamine. This reaction is usually carried out in the presence of a coupling agent such as 1-methyl-2-chloropyridinium iodide in a solvent like acetone .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-N-methyl-5-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-N-methyl-5-sulfamoylbenzamide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-methyl-5-sulfamoylbenzamide involves its interaction with specific molecular targets. It acts as a selective antagonist of central dopamine receptors, particularly D2, D3, and D4 receptors. This interaction regulates the dynamics of the digestive system and exerts effects on both central and peripheral nervous circuits .
Comparación Con Compuestos Similares
Metolazone (2-Amino-5-sulfamoyl-4-chloro-N-(o-tolyl)benzamide; CAS 23380-54-3)
- Substituents: Chloro (-Cl) at position 4, amino (-NH₂) at position 2, and o-tolyl (2-methylphenyl) at the amide nitrogen.
- Key Differences : Unlike 2-methoxy-N-methyl-5-sulfamoylbenzamide, Metolazone lacks a methoxy group but includes a chloro substituent and aromatic amine. These features enhance its potency as a thiazide-like diuretic by increasing renal sodium excretion .
- Pharmacological Impact : The chloro and o-tolyl groups improve binding to the Na⁺/Cl⁻ cotransporter, whereas the methoxy group in the target compound may alter solubility or metabolic stability.
Bumetanide (3-Amino-5-sulfamoyl-4-phenoxybenzoic Acid; CAS 28328-54-3)
- Substituents: Phenoxy (-OPh) at position 4, amino (-NH₂) at position 3, and a carboxylic acid (-COOH) at position 1.
- Key Differences: The carboxylic acid in Bumetanide enhances its role as a loop diuretic by facilitating interactions with the NKCC2 transporter in the kidney.
5-Amino-N-(2-Bromo-5-methylphenyl)-2-methoxybenzenesulfonamide (CAS 380569-71-1)
- Substituents : Bromo (-Br) and methyl (-CH₃) on the pendant phenyl ring.
- Key Differences : The bromo substituent increases molecular weight (371.25 g/mol vs. ~290–320 g/mol for simpler sulfonamides) and may enhance halogen bonding with targets. The N-methyl group in the target compound could reduce steric hindrance compared to bulky bromo-methylphenyl groups .
Ethyl 2-Methoxy-5-sulfamoylbenzoate (CAS 33045-53-3)
- Substituents : Ethyl ester (-COOEt) at position 1.
- Key Differences : The ester group increases hydrophobicity but is prone to hydrolysis compared to the stable N-methylamide in the target compound. This difference impacts metabolic half-life and tissue penetration .
Data Table: Comparative Analysis
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | H-Bond Donors/Acceptors | Key Pharmacological Role |
|---|---|---|---|---|
| 2-Methoxy-N-methyl-5-sulfamoylbenzamide | 2-OCH₃, 5-SO₂NH₂, 1-CONHCH₃ | ~290 (estimated) | 2/5 | Potential diuretic/Carbonic anhydrase inhibitor |
| Metolazone | 4-Cl, 2-NH₂, 1-N-(o-tolyl) | 365.82 | 3/5 | Thiazide-like diuretic |
| Bumetanide | 4-OPh, 3-NH₂, 1-COOH | 364.41 | 3/6 | Loop diuretic |
| 5-Amino-N-(2-Bromo-5-methylphenyl)-2-methoxybenzenesulfonamide | 2-Br, 5-CH₃ on phenylamide | 371.25 | 2/5 | Unspecified (halogenated analog) |
| Ethyl 2-Methoxy-5-sulfamoylbenzoate | 1-COOEt | 273.29 | 2/6 | Prodrug/enzymatic substrate |
Research Findings and Mechanistic Insights
- Role of Methoxy Group : The 2-methoxy substituent in the target compound likely enhances solubility in polar solvents compared to chloro or bromo analogs, as seen in Bumetanide and halogenated derivatives .
- N-Methylamide vs. Ester : The N-methylamide group improves metabolic stability over esters (e.g., Ethyl 2-methoxy-5-sulfamoylbenzoate), which are susceptible to esterase-mediated hydrolysis .
- Sulfamoyl Group Interactions : The sulfamoyl moiety (-SO₂NH₂) is conserved across diuretics and carbonic anhydrase inhibitors, suggesting shared binding mechanisms to zinc-containing enzymes or transporters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
